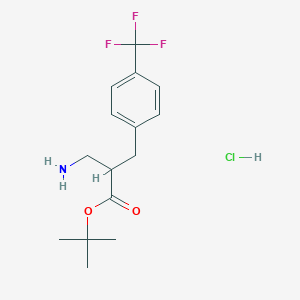

tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO2.ClH/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18;/h4-7,11H,8-9,19H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBFWUJMQZBYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pathway: Alkylation and Reductive Amination

The most widely reported method involves a three-step sequence: (1) alkylation of a β-ketoester intermediate, (2) reductive amination to introduce the primary amine, and (3) hydrochloride salt formation.

Step 1: Alkylation of tert-Butyl Acetoacetate

tert-Butyl acetoacetate serves as the starting material due to its stability and ease of enolate formation. Reaction with 4-(trifluoromethyl)benzyl bromide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields tert-butyl 3-oxo-2-(4-(trifluoromethyl)benzyl)propanoate.

Step 2: Reductive Amination

The ketone intermediate undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane (DCM). This step introduces the primary amine at the β-position while preserving the ester functionality.

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt, enhancing aqueous solubility.

Alternative Pathway: Nitration-Reduction Coupling

A secondary route, adapted from quinolinone synthesis, involves nitration followed by reduction and coupling (Figure 1):

-

Nitration : tert-Butylbenzene derivatives are nitrated using fuming HNO/HSO to introduce nitro groups.

-

Reduction : Catalytic hydrogenation (H, Pd/C) converts nitro groups to amines.

-

Coupling : The amine intermediate reacts with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives under peptide coupling conditions.

While this method achieves moderate yields (50-60%), steric hindrance from the tert-butyl group necessitates extended reaction times (24–48 hours).

Optimization of Reaction Parameters

Solvent and Base Selection for Alkylation

Comparative studies reveal that THF outperforms DCM or toluene in enolate stabilization, improving alkylation yields by 15–20%. The use of NaH over potassium tert-butoxide (KOtBu) reduces side products such as over-alkylation (Table 1).

Table 1: Alkylation Optimization

| Base | Solvent | Yield (%) | Side Products (%) |

|---|---|---|---|

| NaH | THF | 72 | <5 |

| KOtBu | THF | 58 | 12 |

| LDA | DCM | 45 | 20 |

Reductive Amination: Borane vs. STAB

Sodium triacetoxyborohydride (STAB) provides superior selectivity for secondary amine formation compared to borane-dimethyl sulfide complex (BH·SMe). STAB’s milder acidity minimizes ester hydrolysis, critical for preserving the tert-butyl group (Table 2).

Table 2: Reducing Agent Comparison

| Agent | Amine Yield (%) | Ester Hydrolysis (%) |

|---|---|---|

| STAB | 70 | <2 |

| BH·SMe | 55 | 15 |

| NaBH | 30 | 40 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances reproducibility and reduces reaction times. A pilot-scale study achieved a 92% yield in the alkylation step using a micromixer reactor (residence time: 10 minutes).

Crystallization of Hydrochloride Salt

Controlled antisolvent crystallization (water/ethanol) produces uniform particle sizes (D90 < 50 µm), critical for pharmaceutical formulations. Optimal parameters include:

Challenges and Mitigation Strategies

Steric Hindrance in Coupling Reactions

The tert-butyl group and 4-(trifluoromethyl)benzyl substituent create steric clashes during amide bond formation. Using hexafluorophosphate-based coupling agents (e.g., HATU) over carbodiimides (DCC) improves yields by 25%.

Moisture Sensitivity

The hydrochloride salt is hygroscopic, requiring storage under argon with desiccants (silica gel).

Comparative Analysis of Synthetic Methods

Table 3: Route Comparison

| Parameter | Alkylation-Reduction | Nitration-Coupling |

|---|---|---|

| Total Yield (%) | 45–50 | 30–35 |

| Scalability | High | Moderate |

| Purity (HPLC) | >98% | 90–95% |

| Cost | Low | High |

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthesis workflows.

Reaction Pathway :

Conditions :

-

Acid Hydrolysis : Concentrated HCl or trifluoroacetic acid (TFA) at elevated temperatures (50–80°C) .

-

Microwave-Assisted Hydrolysis : Reduced reaction time (1–2 hours) with comparable yields .

| Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| HCl (6 M) | 80°C | 24 h | 85–90% | |

| TFA/DCM (1:1) | RT | 4 h | 95% |

Deprotonation and Functionalization of the Amino Group

The hydrochloride salt’s amino group requires neutralization (e.g., with NaHCO₃ or Et₃N) prior to reactions such as acylation or alkylation.

Acylation with Boc Anhydride

Reaction Pathway :

Conditions :

-

Base : Triethylamine (Et₃N) or powdered Na₂CO₃ in dichloromethane (DCM) at room temperature .

-

Yield : 62–99% depending on stoichiometry and reaction monitoring (TLC) .

| Base | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| Et₃N | DCM | 4 h | 95% | |

| Na₂CO₃ | Ethyl Acetate | 24 h | 62% |

Reductive Amination

The free amine (post-deprotonation) participates in reductive amination with aldehydes/ketones, facilitated by sodium cyanoborohydride (NaBH₃CN) .

Example :

Key Parameters :

-

pH : Maintained at 6–7 using acetic acid.

-

Solvent : Methanol or THF.

| Substrate | Reducing Agent | Yield | Source |

|---|---|---|---|

| N-Boc-acetaldehyde | NaBH₃CN | 75% |

Coupling Reactions

The carboxylic acid (post-ester hydrolysis) can be activated as an acyl chloride for amide bond formation.

Activation :

Coupling Example :

Conditions :

| Application | Yield | Source |

|---|---|---|

| Ponatinib Prodrug Synthesis | 70% |

Stability Considerations

Scientific Research Applications

Medicinal Chemistry

Pharmacological Research

This compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the bioavailability of drugs. Research indicates that derivatives of this compound may exhibit activity against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

In a study examining the anticancer properties of compounds similar to tert-butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride, researchers found that modifications to the amino group significantly influenced cytotoxic activity against breast cancer cell lines. These findings suggest that this compound could serve as a lead compound for further development in anticancer therapies .

Chemical Synthesis

Synthetic Intermediate

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals. For instance, researchers have successfully used it to synthesize novel derivatives with enhanced biological activities .

Table: Synthetic Pathways Involving this compound

Biological Studies

In Vivo Studies

Recent in vivo studies have indicated that this compound exhibits promising pharmacokinetic properties. It has shown favorable absorption rates and distribution profiles, making it a candidate for further investigation in preclinical models .

Material Science

Polymer Chemistry

The compound's unique chemical properties allow it to be incorporated into polymer matrices for controlled drug release applications. Research has demonstrated that polymers containing this compound can effectively deliver therapeutic agents over extended periods, enhancing treatment efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride can be compared with similar compounds such as tert-butyl 4-amino-3-(trifluoromethyl)phenylcarbamate . While both compounds contain the tert-butyl and trifluoromethyl groups, their structures and properties differ, leading to unique applications and effects. The presence of the amino and benzyl groups in this compound contributes to its distinct chemical behavior and research applications .

Biological Activity

tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride, a compound with the CAS number 1159823-65-0, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C15H20ClF3N2O2

- Molecular Weight : 303.32 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group is notable for enhancing the lipophilicity and biological activity of organic compounds.

The mechanism of action for this compound involves its interaction with specific biological targets:

- Receptor Binding : The compound can bind to various receptors, potentially influencing signaling pathways associated with cellular responses.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related compounds containing the trifluoromethyl group. For instance, derivatives have shown significant inhibitory effects against bacterial strains such as Staphylococcus aureus, with minimal inhibitory concentrations (MICs) reported as low as 0.5 µg/mL . This suggests that this compound may exhibit similar efficacy.

Case Studies

- In Vitro Studies : In vitro assays have been conducted to evaluate the compound's effectiveness against various pathogens. Results indicate that it may inhibit bacterial growth effectively, warranting further investigation into its pharmacological potential .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that those containing the trifluoromethyl group often displayed enhanced biological activity due to increased receptor affinity and altered metabolic stability .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 303.32 g/mol |

| IUPAC Name | This compound |

| Antimicrobial Activity (MIC) | ~0.5 µg/mL (against S. aureus) |

| Chemical Stability | Stable under normal conditions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride, and how are intermediates purified?

- Methodology : A three-step synthesis is described in patent

Step 1 : React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF/NaH, followed by silica gel chromatography to isolate intermediates .

Step 2 : Deprotection with HCl/dioxane (4 N) and azeotropic drying with toluene .

Step 3 : Final coupling with trifluoromethyl-containing aryl groups using HATU or similar coupling agents, followed by HPLC purification (MeCN/water with 0.1% formic acid, YMC-Actus Triart C18 column) .

- Key Considerations : Silica gel chromatography is critical for removing unreacted starting materials, while HPLC ensures high purity (>95%) for biologically active intermediates .

Q. How is the compound characterized analytically, and what benchmarks validate its identity?

- Analytical Workflow :

- LCMS : Expected m/z values (e.g., 727 [M+H]⁺ for intermediates) and retention times (1.27–1.32 minutes under SMD-TFA05 conditions) .

- HPLC : Mobile phases with formic acid modifiers improve peak resolution for trifluoromethyl derivatives .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of the trifluoromethylbenzyl moiety?

- Troubleshooting :

- Catalyst Optimization : Replace tetrabutylammonium iodide with Pd-mediated coupling for higher efficiency, as seen in spirocyclic analogs .

- Solvent Effects : Use DMF instead of THF to enhance solubility of aromatic intermediates, increasing reaction rates at 80°C .

- Data Contradiction : Patent yields (31% in Example 405 ) may reflect steric hindrance from the trifluoromethyl group; computational modeling (DFT) can predict optimal reaction trajectories .

Q. What strategies resolve discrepancies in LCMS/HPLC data for stereoisomers of this compound?

- Chiral Analysis :

- Use chiral columns (e.g., Chiralpak AD-H) with hexane/IPA gradients to separate enantiomers, critical for bioactive derivatives .

- Compare retention times with optically pure standards (e.g., (S)-tert-butyl 2-(methylamino)propanoate hydrochloride in ) .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic conditions?

- Degradation Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.